molecular formula C10H11NO4 B1322931 Methyl 4-formamido-3-methoxybenzoate CAS No. 700834-18-0

Methyl 4-formamido-3-methoxybenzoate

Cat. No. B1322931
M. Wt: 209.2 g/mol
InChI Key: GBCVHNFCUTULQV-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Anhydrous acetic acid (268 mL) was added dropwise to formic acid (401 mL) at room temperature, and the reaction solution was agitated for 40 minutes at room temperature. To this reaction solution, a THF (600 mL) solution of 4-amino-3-methoxybenzoic acid methyl ester (134 g) was added dropwise at room temperature, and the reaction solution was agitated for 1 hour. 3.8 L of iced water was added to the reaction solution, and the deposited solids were separated by filtering, and further washed with water (2 L). 111 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#700834-18-0).
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
401 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:3])C.C(O)=O.C1COCC1.[CH3:13][O:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([O:23][CH3:24])[CH:17]=1>O>[CH3:13][O:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][C:19]([NH:22][CH:1]=[O:3])=[C:18]([O:23][CH3:24])[CH:17]=1

Inputs

Step One
Name
Quantity
268 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
401 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
134 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)OC)=O
Step Three
Name
Quantity
3.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was agitated for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was agitated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the deposited solids were separated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
further washed with water (2 L)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 111 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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